molecular formula C20H16N4O2 B11645852 6-Amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11645852
M. Wt: 344.4 g/mol
InChI Key: XOBSXZKXGRADDF-UHFFFAOYSA-N
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Description

6-Amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

6-amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H16N4O2/c1-11-5-7-12(8-6-11)18-17-16(13-3-2-4-14(25)9-13)15(10-21)19(22)26-20(17)24-23-18/h2-9,16,25H,22H2,1H3,(H,23,24)

InChI Key

XOBSXZKXGRADDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the appropriate substituted aldehydes, malononitrile, and hydrazine derivatives.

    Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a catalyst, such as piperidine, under reflux conditions.

    Formation of Pyrano[2,3-c]pyrazole Core: The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the pyrano[2,3-c]pyrazole core.

    Functional Group Addition: Subsequent steps involve the addition of various functional groups to the core structure to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it into amines or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of dihydropyrano[2,3-c]pyrazole compounds exhibit cytotoxic effects against different cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of breast and lung cancer cells by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of arthritis. It has been found to inhibit pro-inflammatory cytokines, thus reducing inflammation and pain .
  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of this compound against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Biochemical Applications

In addition to pharmacological uses, this compound has notable biochemical applications:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cancer progression. For example, it shows promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
  • Pharmacophore Modeling : The structural features of 6-amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been utilized to create pharmacophore models for virtual screening of new drug candidates. This approach aids in identifying compounds with similar activity profiles for further development .

Material Science Applications

The unique structure of this compound also lends itself to applications in material science:

  • Organic Electronics : Research is ongoing into the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties may enhance the efficiency and stability of these devices .
  • Nanomaterials : The incorporation of this compound into nanostructured materials has been explored for drug delivery systems. Its ability to form stable complexes with various drugs can improve their solubility and bioavailability .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Cancer Cell Line Study : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours. Mechanistic studies revealed activation of apoptotic pathways through caspase activation .
  • Anti-inflammatory Model : In a rat model of arthritis, administration of the compound led to a significant decrease in paw swelling and serum levels of TNF-alpha compared to control groups. Histological analysis showed reduced synovial inflammation .
  • Nanoparticle Formulation : A study involving the encapsulation of the compound in polymeric nanoparticles showed enhanced delivery efficiency to tumor sites in vivo. The nanoparticles improved therapeutic outcomes with reduced systemic toxicity compared to free drug administration .

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but lacks the hydroxyphenyl group.

    6-Amino-4-(3-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both hydroxyphenyl and methylphenyl groups in 6-Amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile provides unique reactivity and biological activity. This combination of functional groups allows for specific interactions with biological targets and offers versatility in chemical reactions.

Biological Activity

6-Amino-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial effects.

  • Molecular Formula : C22H20N4O3
  • Molecular Weight : 388.42 g/mol
  • CAS Number : 448907-73-1

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting various cancer cell lines. A study reported that derivatives of pyrazole, including similar structures to our compound, effectively inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting potential for synergistic therapeutic strategies .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6-Amino-Pyrazole DerivativeMCF-715Inhibition of BRAF(V600E) and EGFR
6-Amino-Pyrazole DerivativeMDA-MB-23120Induction of apoptosis via ROS generation

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced prostaglandin synthesis, thereby alleviating inflammation .

Case Study : In a controlled study, a related pyrazole derivative was tested for its anti-inflammatory activity using animal models of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling compared to control groups.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have shown that compounds similar to this compound exhibit activity against a range of pathogens including bacteria and fungi. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, these compounds can effectively reduce the synthesis of pro-inflammatory mediators.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action may involve interference with bacterial cell wall integrity.

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